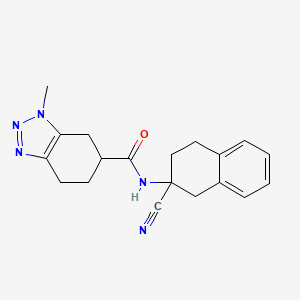
n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide” is a complex organic molecule that features a cyano group, a tetrahydronaphthalene ring, a methyl group, and a benzotriazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through cyclization reactions starting from suitable precursors.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.
Formation of the Benzotriazole Moiety: This can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
Coupling Reactions: The final step involves coupling the tetrahydronaphthalene and benzotriazole moieties under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydronaphthalene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The benzotriazole moiety may participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: May include ketones or carboxylic acids.
Reduction Products: May include primary amines.
Substitution Products: May include various substituted benzotriazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups.
Biochemistry: May be used in studies involving enzyme inhibition or receptor binding.
Industry
Polymer Science: Potential use in the synthesis of polymers with specific properties.
Electronics: Possible applications in the development of organic electronic materials.
作用机制
The mechanism by which “n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-6-carboxamide” exerts its effects would depend on its specific application. For example:
Pharmacological Action: It may interact with specific receptors or enzymes, inhibiting or activating their function.
Catalytic Action: It may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
相似化合物的比较
Similar Compounds
Naphthalene Derivatives: Compounds with similar tetrahydronaphthalene structures.
Benzotriazole Derivatives: Compounds with similar benzotriazole moieties.
Uniqueness
Structural Complexity: The combination of the cyano group, tetrahydronaphthalene ring, and benzotriazole moiety makes this compound unique.
Functional Diversity:
属性
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-24-17-10-14(6-7-16(17)22-23-24)18(25)21-19(12-20)9-8-13-4-2-3-5-15(13)11-19/h2-5,14H,6-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGUPWWOOOCZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC(C2)C(=O)NC3(CCC4=CC=CC=C4C3)C#N)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
![1-(2-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623097.png)
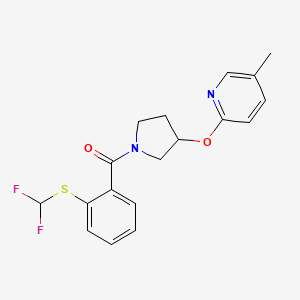
![Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride](/img/structure/B2623100.png)
![3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2623102.png)
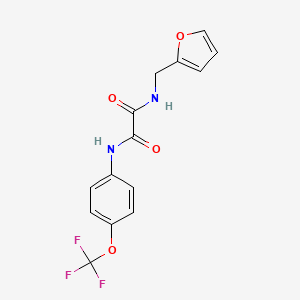

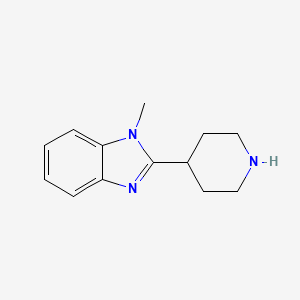
![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2623111.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2623112.png)
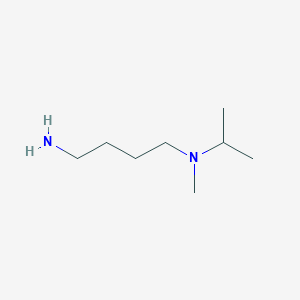
![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2623115.png)

